![molecular formula C28H30N4O3S3 B2471572 4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 486453-30-9](/img/structure/B2471572.png)
4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The molecule’s properties and reactivity would be influenced by these structural features. For example, the azepane ring could contribute to the molecule’s three-dimensional shape and influence its interactions with biological targets .Chemical Reactions Analysis
The specific chemical reactions that this compound can undergo would depend on its functional groups and overall structure. For instance, the benzamide group could potentially undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its hydrophobicity, while the various functional groups could contribute to its solubility and reactivity .Scientific Research Applications
Synthetic Utilities and Methodologies
The compound "4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide" shares structural features with various heterocyclic compounds. Notably, research has highlighted the synthetic utilities of compounds like o-phenylenediamines for creating benzimidazoles, quinoxalines, and benzo(1,5)diazepines. The synthesis methods and biological applications of azolylthiazoles are well-documented, emphasizing their significant role in various chemical reactions and potential biological relevance (Ibrahim, 2011).
Medicinal Chemistry of Related Compounds
The structure of the compound bears resemblance to phenothiazines, which have been extensively studied for their biological activities. These studies have revealed that phenothiazines and their derivatives, including those with cycloaminoalkyl and aminoalkyl substituents, exhibit a range of biological activities such as antibacterial, antifungal, anticancer, and antiviral properties. The phenothiazine core is recognized as a potent pharmacophoric moiety, serving as a rich source of compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S3/c1-31-17-14-21-24(18-31)37-28(25(21)27-29-22-8-4-5-9-23(22)36-27)30-26(33)19-10-12-20(13-11-19)38(34,35)32-15-6-2-3-7-16-32/h4-5,8-13H,2-3,6-7,14-18H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGQNOADTWAMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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